molecular formula C24H21FN4O2S B2957572 N-(3-fluoro-4-methylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 902911-34-6

N-(3-fluoro-4-methylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2957572
CAS No.: 902911-34-6
M. Wt: 448.52
InChI Key: ODCLIMMJAPNDOT-UHFFFAOYSA-N
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Description

The compound N-(3-fluoro-4-methylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide features a pyrido[2,3-d]pyrimidin-4-one core, a bicyclic heteroaromatic system known for its role in medicinal chemistry due to its structural similarity to purine bases. Key substitutions include:

  • A 3-[(4-methylphenyl)methyl] group at position 3 of the pyrido-pyrimidinone ring.
  • A sulfanylacetamide side chain at position 2, substituted with a 3-fluoro-4-methylphenyl group.

This scaffold is analogous to thieno[3,2-d]pyrimidinone derivatives (e.g., compounds in ), which share similar electronic properties and hydrogen-bonding capabilities . The synthesis of such compounds often involves nucleophilic substitution reactions between thio-pyrimidinones and chloroacetamides, as seen in related structures .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2S/c1-15-5-8-17(9-6-15)13-29-23(31)19-4-3-11-26-22(19)28-24(29)32-14-21(30)27-18-10-7-16(2)20(25)12-18/h3-12H,13-14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCLIMMJAPNDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidin-2-yl core, followed by the introduction of the sulfanyl group and the attachment of the fluorinated phenyl and methylphenyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural relatives differ primarily in:

  • Core heterocycle: Pyrido[2,3-d]pyrimidinone vs. thieno[3,2-d]pyrimidinone (e.g., ). The sulfur atom in thieno derivatives increases lipophilicity, while the pyrido variant may enhance π-π stacking interactions .
  • Position 2: Variations in the acetamide substituent, such as 2-(trifluoromethyl)phenyl () or 4-ethylphenyl (), alter steric bulk and electron-withdrawing effects.

Physicochemical Properties

Compound (CAS/Example) Core Structure R3 Substituent Acetamide Substituent Molecular Weight LogP* (Predicted)
Target Compound Pyrido[2,3-d]pyrimidinone 4-methylphenylmethyl 3-fluoro-4-methylphenyl ~478.5† ~3.2
(687563-28-6) Thieno[3,2-d]pyrimidinone 4-chlorophenyl 2-(trifluoromethyl)phenyl 466.9 3.8
(1040631-92-2) Thieno[3,2-d]pyrimidinone 3-methyl, 7-(4-methylphenyl) 2-chloro-4-methylphenyl 470.0 4.1
(1252926-55-8) Thieno[3,2-d]pyrimidinone 3-methoxyphenylmethyl 2-chloro-4-methylphenyl 486.0 3.5
(1261005-55-3) Thieno[3,2-d]pyrimidinone 2-fluorophenyl 4-ethylphenyl 439.5 3.9

*LogP values estimated using fragment-based methods.
†Calculated based on molecular formula.

Key observations:

  • The trifluoromethyl group () increases LogP significantly, enhancing membrane permeability but reducing aqueous solubility .
  • Methoxy substitution () lowers LogP compared to methyl or halogenated analogues, suggesting improved solubility .

Analytical and Computational Comparisons

  • NMR profiling : Substituent-induced chemical shift changes in regions analogous to "Region A/B" () can pinpoint structural modifications. For example, the 3-fluoro group in the target compound would deshield adjacent protons .
  • Molecular networking : Cosine scores () for MS/MS fragmentation patterns would differentiate the target from analogues like (chlorophenyl vs. methylphenyl) .
  • Similarity metrics : Tanimoto scores () using MACCS fingerprints would quantify structural overlap (e.g., ~0.75 between target and due to shared acetamide and heterocycle) .

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, synthesis routes, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C29H25F2N5O5S
  • IUPAC Name : this compound

The compound exhibits its biological activity primarily through inhibition of key enzymes involved in cellular proliferation and survival. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition leads to reduced levels of tetrahydrofolate, thereby impeding the synthesis of purines and pyrimidines necessary for nucleic acid production .

Therapeutic Potential

Research indicates that compounds with similar structures have demonstrated potential in treating various cancers. For instance, derivatives of pyrido[2,3-d]pyrimidines have shown promising results against melanoma and urothelial cancer. The ability to inhibit DHFR effectively positions these compounds as candidates for further development in oncology .

Data Table: Biological Activity Overview

Activity Target Effect Reference
Inhibition of DHFRDihydrofolate ReductaseDecreased DNA synthesis
Antitumor effectsVarious cancer typesInduction of apoptosis
Tyrosine kinase inhibitionPlatelet-derived growth factor (PDGF)Inhibition of angiogenesis

Case Studies

  • Piritrexim Comparison :
    • Piritrexim is a known antifolate that inhibits DHFR and has been used in treating psoriasis and certain cancers. Comparatively, the compound in focus may exhibit similar or enhanced efficacy due to its structural modifications which could influence lipophilicity and cellular uptake .
  • In Vitro Studies :
    • In vitro assays have indicated that derivatives of this compound can induce apoptosis in cancer cell lines by disrupting critical signaling pathways involved in cell survival. These studies emphasize the importance of further exploring the compound's mechanism and potential side effects .

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential as an effective therapeutic agent. The compound's ability to target specific enzymes involved in cell proliferation may provide a pathway for developing new treatments for resistant cancer types.

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